1-(6-methoxynaphthalen-2-yl)adamantane
Overview
Description
1-(6-Methoxynaphthalen-2-yl)adamantane is an organic compound with the molecular formula C21H24O. It is a derivative of adamantane, a highly stable and rigid hydrocarbon, and naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which combine the rigidity of adamantane with the aromatic characteristics of naphthalene.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the orphan nuclear receptor nur77 , which plays a role in the occurrence and development of a variety of tumors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to upregulate nur77 expression and trigger nur77 nuclear export, indicating the occurrence of nur77-mediated apoptosis .
Biochemical Pathways
The activation of nur77 and its subsequent nuclear export suggest that this compound may influence apoptosis pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit anti-proliferative activity against several cancer cells, inhibit cell growth, and arrest the cell cycle .
Preparation Methods
The synthesis of 1-(6-methoxynaphthalen-2-yl)adamantane typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and 6-methoxy-2-naphthaldehyde.
Reaction Conditions: The key reaction involves the formation of a carbon-carbon bond between the adamantane and the naphthalene moieties. This can be achieved through a Friedel-Crafts alkylation reaction, where adamantane is alkylated with 6-methoxy-2-naphthaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants.
Chemical Reactions Analysis
1-(6-Methoxynaphthalen-2-yl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Scientific Research Applications
1-(6-Methoxynaphthalen-2-yl)adamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of adamantane derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known antiviral and antiparkinsonian drugs.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
1-(6-Methoxynaphthalen-2-yl)adamantane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-adamantylamine, 1-adamantanol, and 1-(2-naphthyl)adamantane share structural similarities.
Uniqueness: The presence of the methoxy group on the naphthalene ring and the adamantane core provides unique steric and electronic properties, making it distinct from other adamantane derivatives
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)adamantane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-22-20-5-3-17-9-19(4-2-18(17)10-20)21-11-14-6-15(12-21)8-16(7-14)13-21/h2-5,9-10,14-16H,6-8,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOUVUPYMAYLRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209137 | |
Record name | 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37436-36-5 | |
Record name | 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37436-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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